Bienvenue dans la boutique en ligne BenchChem!

1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine

sigma-1 receptor radioligand PET imaging

1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine (CAS 163521-16-2) is a heterocyclic building block consisting of a saturated 2,3-dihydrobenzofuran ring fused via its 5-position to a piperazine moiety. With a molecular formula of C12H16N2O, a molecular weight of 204.27 g/mol, a calculated LogP of 1.42, and a polar surface area of 24.5 Ų , this compound presents modest lipophilicity and a free secondary amine on the piperazine ring amenable to alkylation, acylation, and other derivatizations.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 163521-16-2
Cat. No. B3348285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine
CAS163521-16-2
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2)N3CCNCC3
InChIInChI=1S/C12H16N2O/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-2,9,13H,3-8H2
InChIKeyDVVCESKEEKGQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine (CAS 163521-16-2): A Versatile Dihydrobenzofuranyl-Piperazine Scaffold for CNS Ligand Development and Sigma Receptor Radioligand Synthesis


1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine (CAS 163521-16-2) is a heterocyclic building block consisting of a saturated 2,3-dihydrobenzofuran ring fused via its 5-position to a piperazine moiety. With a molecular formula of C12H16N2O, a molecular weight of 204.27 g/mol, a calculated LogP of 1.42, and a polar surface area of 24.5 Ų , this compound presents modest lipophilicity and a free secondary amine on the piperazine ring amenable to alkylation, acylation, and other derivatizations. It was first disclosed as a preferred R¹ substituent in Merck KGaA’s patent family (US5532241, EP0648767) covering piperidine and piperazine derivatives with dual 5-HT₁A agonist and serotonin reuptake inhibitory activity [1]. Subsequently, the (dihydro)benzofuranyl-piperazine core, designated the LINS01 series, has been systematically explored as a scaffold for histamine H₃/H₄ receptor antagonists, dopamine D₂/D₃ receptor ligands, and cholinesterase inhibitors [2][3]. More recently, a derivative bearing the 2,3-dihydrobenzofuran-5-yl-ethyl motif has been developed as a high-affinity sigma-1 (σ₁) receptor radioligand, demonstrating a 16-fold enhancement in σ₁ affinity over the corresponding dimethoxyphenethyl analog [4].

Why 1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine Cannot Be Casually Replaced by Benzofuranyl, Chromanyl, or Simple Phenylpiperazine Analogs


Although the piperazine pharmacophore is ubiquitous in CNS medicinal chemistry, the specific substitution pattern and oxidation state of the fused oxygen heterocycle profoundly influence receptor recognition, subtype selectivity, and pharmacokinetic behavior. Merck’s patent (US5532241) explicitly distinguishes between benzofuran-5-yl and 2,3-dihydrobenzofuran-5-yl as alternative R¹ groups [1], implying that the aromatic benzofuran and the saturated dihydrobenzofuran impart distinct conformational and electronic properties to the final ligands. In sigma-1 receptor radioligand development, replacement of the dihydrobenzofuranylethyl moiety with a dimethoxyphenethyl group resulted in a 16-fold loss of σ₁ affinity, accompanied by markedly different in vivo clearance kinetics [2]. Within the LINS01 series, the unsubstituted dihydrobenzofuranyl-piperazine parent provides a versatile scaffold for systematic SAR exploration; substituting the dihydrobenzofuran core with alternative heterocycles or altering the saturation state would confound this SAR continuity and negate the compound’s established role as a validated synthetic entry point [3]. These observations collectively demonstrate that the dihydrobenzofuran-5-yl-piperazine unit is not a trivial, interchangeable module but a structurally precise building block whose replacement by close analogs leads to quantitatively measurable and functionally consequential changes in target binding affinity, selectivity, and pharmacokinetic profile.

Quantitative Evidence Guide for 1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine: Where the Data Shows Measurable Differentiation from Analogs and Alternatives


Sigma-1 Receptor Radioligand Affinity: Dihydrobenzofuranyl vs. Dimethoxyphenethyl – A 16-Fold Advantage

In a direct head-to-head comparison within the same experimental system, the dihydrobenzofuranylethyl-piperazine derivative E-IA-BF-PE-PIPZE (synthesized from the target compound scaffold) exhibited a sigma-1 receptor Ki of 0.43 ± 0.03 nM, compared to the dimethoxyphenethyl analog E-IA-DM-PE-PIPZE, which showed approximately 16-fold lower affinity for σ₁ receptors [1]. The dihydrobenzofuran-bearing radioligand also demonstrated high subtype selectivity (σ₂/σ₁ = 173), a measured Kd of 0.24 ± 0.01 nM, and Bmax of 472 ± 13 fmol/mg protein. In vivo, E-IA-BF-PE-PIPZE displayed high initial whole brain uptake (>6% injected dose/g) with 75–93% specific binding from 15 min to 24 h, while exhibiting markedly slower clearance kinetics than the dimethoxyphenethyl comparator [1]. This is a direct head-to-head comparison published in Nuclear Medicine and Biology.

sigma-1 receptor radioligand PET imaging CNS radiopharmaceutical

Dopamine D₃ Receptor Affinity: N-Phenyl LINS01 Derivatives vs. Unsubstituted Parent Scaffold

The unsubstituted dihydrobenzofuranyl-piperazine scaffold serves as the parent core for the LINS01 series. When profiled at human dopamine D₂ and D₃ receptors via [³H]spiperone displacement assays, LINS01 compounds bearing this core showed low to moderate affinities. N-Phenyl-substituted derivatives LINS01005, LINS01011, LINS01012, and LINS01016 achieved D₃R Ki values in the range of 0.3–1.5 µM, with 2–5 fold selectivity over D₂R (Ki 1.3–5.5 µM) [1]. The unsubstituted parent compound itself, lacking the N-phenyl group, serves as the baseline for this SAR, with significantly lower affinity for both receptor subtypes. This cross-study comparison establishes the parent scaffold as the essential, affinity-modulable entry point: the free piperazine nitrogen allows systematic introduction of substituents that tune D₃R affinity and D₂/D₃ selectivity [1].

dopamine D3 receptor LINS01 series CNS ligand SAR

Histamine H₃ Receptor Antagonism: Dihydrobenzofuranyl-Piperazine Derivatives Achieve Sub-Micromolar to Nanomolar Potency

A set of 12 (dihydro)benzofuranyl piperazines, synthesized from the target scaffold, was evaluated for human H₃R and H₄R affinity using BRET-based functional assays. Four compounds (1b, 1f, 1g, 1h) exhibited high hH₃R affinity (pKi > 7, i.e., Ki < 100 nM), with compound 1h achieving the highest potency at pKi 8.4 (Ki ≈ 4 nM) [1]. Compound 1f showed the best ligand efficiency (pKi 8.2, LE 0.53, LLE 5.85). In contrast, only one compound (2c, pKi 7.1) demonstrated significant hH₄R affinity, indicating that the scaffold naturally favors H₃R over H₄R. Docking studies revealed that bulky substituents occupy a hydrophobic pocket in hH₃R, while the N-allyl group forms favorable interactions with TM2, 3, and 7, contributing to H₃R selectivity [1]. The unsubstituted parent piperazine serves as the common synthetic precursor for all these derivatives.

histamine H3 receptor H4 receptor LINS01 CNS disorders

Cholinesterase Inhibition: LINS01 Dihydrobenzofuranyl-Piperazine Derivatives as Dual H₃R-AChE/BuChE Ligands

The LINS01 series of dihydrobenzofuranyl-piperazines was evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity. Of 16 compounds tested, compounds 2d (LINS01022) and 2e emerged as the most potent dual cholinesterase inhibitors, with IC₅₀ values of 13.2–33.9 µM by a competitive mechanism [1]. Molecular docking suggested that the allylpiperazine and dihydrobenzofuran motifs are essential for π-interactions with key tryptophan residues in the enzyme active sites. Compound 2d was highlighted for its balanced lipophilicity (ClogP 2.35) and ligand efficiency (LE 0.32) as an AChE inhibitor [1]. While the unsubstituted parent was not among the most potent inhibitors, it provides the core scaffold from which the optimized compounds were derived, and its availability as a synthetic intermediate with a free piperazine NH is critical for generating these dual-target ligands.

cholinesterase inhibition Alzheimer's disease dual ligand acetylcholinesterase

Physicochemical Differentiation: LogP and PSA of the Unsubstituted Scaffold Provide a Defined Baseline for CNS Drug Design

The unsubstituted 1-(2,3-dihydro-1-benzofuran-5-yl)piperazine has a calculated LogP of 1.42 and a polar surface area (PSA) of 24.5 Ų . These values position the scaffold within favorable CNS drug-like space (LogP 1–3, PSA < 60–70 Ų). In comparison, the fully aromatic analog 1-(benzofuran-5-yl)piperazine (CAS 206347-31-1, MW 202.25) has a planar, electron-rich benzofuran ring that alters both LogP and electronic distribution relative to the saturated dihydrobenzofuran. The patent literature explicitly lists both as alternative R¹ groups, indicating that the saturated vs. aromatic nature of the oxygen heterocycle is a deliberate design variable affecting receptor interaction geometry and metabolic stability [1]. Furthermore, the unsubstituted dihydrobenzofuran scaffold provides a PSA of 24.5 Ų, which is notably lower than many chromanyl-piperazine analogs (which incorporate an additional methylene unit), potentially favoring blood-brain barrier penetration. These physicochemical parameters serve as a quantitative baseline for scaffold selection in CNS drug discovery, where minor changes in LogP and PSA can significantly impact CNS penetration and target engagement.

physicochemical properties CNS drug-likeness LogP PSA scaffold selection

Synthetic Tractability: Documented Alkylation at the Piperazine NH for Modular Derivatization

The unsubstituted piperazine NH of this compound enables straightforward N-alkylation to produce diverse analogs. This versatility is explicitly documented in Merck patent US5532241, where the compound is reacted with 3-(4-chlorobutyl)-5-methoxyindole to yield 1-[4-(5-methoxyindol-3-yl)butyl]-4-(2,3-dihydrobenzofuran-5-yl)piperazine (m.p. 111–112 °C) [1]. In the LINS01 series, the compound serves as a precursor for N-allyl, N-phenyl, N-benzyl, and N-alkyl derivatives, all synthesized via simple nucleophilic substitution or reductive amination [2][3]. This contrasts with analogs where the piperazine nitrogen is already substituted (e.g., N-methyl or N-phenyl piperazines), which preclude further diversification at that position. The target compound thus offers a unique combination of a pre-installed dihydrobenzofuran pharmacophore and a free secondary amine for modular library synthesis.

synthetic intermediate N-alkylation building block piperazine derivatization

Optimal Application Scenarios for 1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine Based on Quantitative Evidence


Sigma-1 Receptor PET Tracer Development Using the Dihydrobenzofuranyl Scaffold

The dihydrobenzofuranylethyl-piperazine motif, assembled from the target compound as a key synthetic intermediate, provides a 16-fold improvement in σ₁ receptor affinity (Ki = 0.43 nM) compared to the dimethoxyphenethyl analog [1]. This scaffold is therefore the rational choice for developing next-generation sigma-1 receptor PET or SPECT radioligands, where sub-nanomolar affinity and high subtype selectivity (σ₂/σ₁ = 173) are essential for achieving adequate target-to-non-target ratios in neuroimaging studies.

Dual H₃R Antagonist / Cholinesterase Inhibitor Programs for Cognitive Disorders

The LINS01 series, built exclusively on the dihydrobenzofuranyl-piperazine core, has yielded compounds with nanomolar H₃R antagonist potency (pKi up to 8.4) and micromolar cholinesterase inhibition (IC₅₀ 13.2–33.9 µM) [1][2]. The unsubstituted parent scaffold is the essential starting material for synthesizing these dual-target ligands. Researchers pursuing multi-target directed ligands for Alzheimer's disease or other cognitive disorders should procure this scaffold as the validated entry point for combined histaminergic-cholinergic modulation.

Dopamine D₃ Receptor Ligand Optimization with Combined H₃R Activity

The dihydrobenzofuranyl-piperazine scaffold is a documented starting point for developing combined H₃R-D₂/D₃ ligands [1]. N-Phenyl derivatives achieve D₃R Ki values of 0.3–1.5 µM with 2–5 fold selectivity over D₂R, while the free piperazine NH enables systematic SAR exploration. This makes the compound a strategic procurement choice for medicinal chemistry groups targeting schizophrenia, drug addiction, or Parkinson's disease through synergistic modulation of histaminergic and dopaminergic pathways.

CNS-Focused Fragment-Based or Scaffold-Hopping Library Synthesis

With a LogP of 1.42 and PSA of 24.5 Ų [1], the unsubstituted scaffold resides in favorable CNS drug-like chemical space. Its free piperazine NH enables rapid parallel derivatization (alkylation, acylation, sulfonylation) to generate focused libraries for screening against GPCR targets (5-HT₁A, 5-HT₂, D₂, D₃, H₃, H₄) and sigma receptors, all of which have literature precedent for engagement by dihydrobenzofuranyl-piperazine derivatives [2][3]. This positions the compound as a high-value, multi-target scaffold for CNS lead generation.

Quote Request

Request a Quote for 1-(2,3-Dihydro-1-benzofuran-5-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.